4-Iodo-5-(methoxycarbonyl)isothiazole-3-carboxylic acid

描述

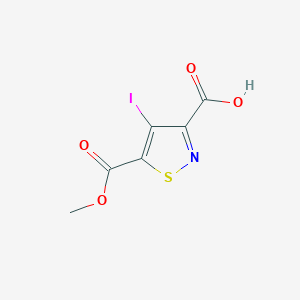

4-Iodo-5-(methoxycarbonyl)isothiazole-3-carboxylic acid is a heterocyclic compound featuring an isothiazole core substituted with iodine at position 4, a methoxycarbonyl group at position 5, and a carboxylic acid at position 2. The iodine substituent likely enhances electrophilic substitution reactivity, while the carboxylic acid and methoxycarbonyl groups contribute to solubility and hydrogen-bonding interactions .

属性

IUPAC Name |

4-iodo-5-methoxycarbonyl-1,2-thiazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO4S/c1-12-6(11)4-2(7)3(5(9)10)8-13-4/h1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLBPQKFJTWDJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NS1)C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055779-20-7 | |

| Record name | 4-iodo-5-(methoxycarbonyl)-1,2-thiazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

The synthesis of 4-Iodo-5-(methoxycarbonyl)isothiazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation reactions of appropriate starting materials, followed by iodination and esterification steps . Metal-catalyzed approaches, such as palladium-catalyzed cross-coupling reactions, have also been employed to introduce the iodine atom into the isothiazole ring . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

化学反应分析

4-Iodo-5-(methoxycarbonyl)isothiazole-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions, leading to the formation of diverse derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to yield thiols or thioethers.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to form carbon-carbon bonds, expanding the compound’s utility in organic synthesis.

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Scientific Research Applications

-

Medicinal Chemistry

- Bioactive Molecule Development : 4-Iodo-5-(methoxycarbonyl)isothiazole-3-carboxylic acid serves as a precursor for synthesizing various bioactive compounds. Its derivatives have shown promise in treating diseases such as cancer and diabetes. For instance, isothiazoles have been identified as potential inhibitors of the nuclear bile acid receptor FXR, which is relevant for liver disease treatment .

- Antiviral Activity : Some derivatives exhibit antiviral properties, particularly against poliovirus, highlighting their potential in developing antiviral drugs .

-

Biological Studies

- Enzyme Inhibition : The compound interacts with specific enzymes and receptors, making it valuable for studying biochemical pathways. It has been used to develop competitive antagonists for insect GABA receptors, which could lead to novel pest control methods .

- Microbiological Applications : Its derivatives have demonstrated antimicrobial activity against various bacteria, including Gram-positive strains, suggesting potential uses in antibiotic development .

- Materials Science

Case Study 1: Antiviral Activity

A study investigated the synthesis of isothiazole derivatives that exhibited significant antiviral activity against poliovirus. The research demonstrated that specific modifications to the isothiazole structure enhanced its efficacy as an antiviral agent, paving the way for new drug formulations targeting viral infections .

Case Study 2: Antimicrobial Properties

Research focused on the antimicrobial effects of this compound derivatives revealed potent activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated strong antibacterial effects comparable to established antibiotics like nitrofurantoin .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug development for cancer and diabetes | Potential inhibitors of FXR; antiviral properties |

| Biological Studies | Enzyme inhibition and receptor binding studies | Effective against insect GABA receptors |

| Materials Science | Synthesis of specialty chemicals | Unique electronic and optical properties |

| Microbiology | Antimicrobial agents | Strong activity against Gram-positive bacteria |

作用机制

The mechanism of action of 4-Iodo-5-(methoxycarbonyl)isothiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and the isothiazole ring allows it to engage in various binding interactions with enzymes and receptors. These interactions can modulate biological activities, making the compound valuable in medicinal chemistry .

相似化合物的比较

Structural Analogues in Heterocyclic Chemistry

(a) Isoxazole Derivatives

Isoxazoles are five-membered heterocycles with oxygen and nitrogen at positions 1 and 2, differing from isothiazoles (sulfur and nitrogen at positions 1 and 2). Key comparisons include:

- Key Differences : The isothiazole core in the target compound introduces sulfur, which may increase polarity and alter redox properties compared to isoxazoles. The iodine atom at position 4 further differentiates reactivity, enabling halogen-specific coupling reactions .

(b) Pyridine Derivatives

Pyridine-based analogs with methoxycarbonyl and carboxylic acid groups show distinct electronic effects:

- 5-(Methoxycarbonyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid (Ben-1 acid): Synthesized via hydrolysis, this compound highlights the stability of methoxycarbonyl groups under basic conditions .

- 1-(Formylmethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxopyridine-3-carboxylic acid : Demonstrates the versatility of methoxycarbonyl in multi-step synthesis .

Functional Group Analysis

(a) Methoxycarbonyl Group

- The methoxycarbonyl (-COOCH₃) group is electron-withdrawing, stabilizing intermediates in nucleophilic substitution reactions. In methyl 4-amino-3-methoxyisoxazole-5-carboxylate, this group facilitates intramolecular hydrogen bonding, enhancing crystallinity .

- Contrast : In the target compound, the proximity of methoxycarbonyl and iodine may sterically hinder reactions at position 3.

(b) Carboxylic Acid Group

- Carboxylic acids (-COOH) improve solubility in polar solvents and enable salt formation. For example, 3-methylisoxazole-5-carboxylic acid is commercially available at 97% purity, underscoring its stability .

- Differentiation : The carboxylic acid at position 3 in the target compound may participate in hydrogen bonding more effectively than pyridine-based analogs due to the sulfur atom’s electronegativity.

(c) Iodine Substituent

- Iodine’s large atomic radius and polarizability make it a prime site for cross-coupling reactions. 4-[(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid (CAS 1172991-33-1) demonstrates iodine’s utility in medicinal chemistry for targeted modifications .

生物活性

4-Iodo-5-(methoxycarbonyl)isothiazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features an isothiazole ring, which is known for its diverse biological activities. The presence of the iodo group and the methoxycarbonyl substituent may enhance its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease pathways. Isothiazole derivatives are often studied for their roles in:

- Antimicrobial Activity : They may inhibit bacterial growth by disrupting cellular processes.

- Anticancer Activity : Many isothiazole derivatives have shown potential in inhibiting tumor cell proliferation by targeting specific kinases and pathways involved in cancer progression.

Anticancer Activity

Research has demonstrated that isothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | <15 | High activity |

| Compound B | LoVo (Colon) | <20 | Effective against resistant lines |

| Compound C | MV4-11 (Leukemia) | <30 | Moderate activity |

These studies indicate that the compound could serve as a lead for developing new anticancer agents, particularly due to its selectivity towards cancer cells over normal cells .

Antimicrobial Activity

Isothiazole derivatives have also been investigated for their antimicrobial properties. The mechanism often involves the inhibition of bacterial enzymes or interference with cell wall synthesis. In vitro studies have shown that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Study 1: Antitumor Potential

A study focusing on N'-substituted derivatives of isothiazoles reported that compounds with similar structures to this compound exhibited potent antiproliferative effects against various cancer cell lines. The most active compounds demonstrated IC50 values below 30 µg/mL against resistant cancer cells .

Study 2: Mechanistic Insights

Another study explored the interaction of isothiazole derivatives with key signaling pathways in cancer cells. It was found that these compounds could inhibit MEK1/2 kinases, which play a crucial role in cell proliferation and survival. This inhibition could lead to apoptosis in cancer cells, highlighting the therapeutic potential of this compound class .

常见问题

Q. How can regioselectivity challenges in isothiazole functionalization be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。